molecular formula C17H15ClN6O2S B12131889 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide

4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide

Cat. No.: B12131889
M. Wt: 402.9 g/mol
InChI Key: UNWRLACYTBLIHO-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class, characterized by a triazole core substituted with a 3-chlorophenyl group at position 5 and an amino group at position 2. Its synthesis typically involves cyclization of thiosemicarbazides or coupling reactions of pre-formed triazole-thiol intermediates with activated acetyl derivatives .

Properties

Molecular Formula

C17H15ClN6O2S

Molecular Weight

402.9 g/mol

IUPAC Name

4-[[2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C17H15ClN6O2S/c18-12-3-1-2-11(8-12)16-22-23-17(24(16)20)27-9-14(25)21-13-6-4-10(5-7-13)15(19)26/h1-8H,9,20H2,(H2,19,26)(H,21,25)

InChI Key

UNWRLACYTBLIHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Reaction of 3-Chlorophenyl Isothiocyanate with Hydrazine

The process begins with the condensation of 3-chlorophenyl isothiocyanate with hydrazine hydrate in ethanol under reflux (70–80°C, 4–6 hours). This yields 1-(3-chlorophenyl)thiosemicarbazide , which is isolated via filtration and recrystallization from ethanol.

3-Cl-C6H4-NCS+NH2NH23-Cl-C6H4-NH-C(S)-NH-NH2\text{3-Cl-C}6\text{H}4\text{-NCS} + \text{NH}2\text{NH}2 \rightarrow \text{3-Cl-C}6\text{H}4\text{-NH-C(S)-NH-NH}_2

Cyclization to Form the Triazole-Thiol

The thiosemicarbazide intermediate undergoes cyclization in acidic conditions (e.g., HCl, H2_2SO4_4) at elevated temperatures (100–120°C, 8–12 hours). This step generates the triazole-thiol core, with the thiol group introduced via intramolecular rearrangement.

3-Cl-C6H4-NH-C(S)-NH-NH2H+4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol\text{3-Cl-C}6\text{H}4\text{-NH-C(S)-NH-NH}_2 \xrightarrow{\text{H}^+} \text{4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol}

Key Data:

  • Yield: 65–75% after recrystallization.

  • Characterization: IR (KBr) shows ν(S-H) at 2550 cm1^{-1} and ν(N-H) at 3350 cm1^{-1}. 1^1H NMR (DMSO-d6_6): δ 13.2 (s, 1H, SH), 7.4–7.6 (m, 4H, Ar-H).

Preparation of 2-Chloro-N-(4-Carbamoylphenyl)Acetamide

The benzamide-bearing electrophilic component, 2-chloro-N-(4-carbamoylphenyl)acetamide , is synthesized via acylation of 4-aminobenzamide.

Acylation of 4-Aminobenzamide

4-Aminobenzamide reacts with chloroacetyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere (N2_2) at 0–5°C. Triethylamine (TEA) is added dropwise to neutralize HCl, and the reaction proceeds for 2–4 hours.

4-NH2-C6H4-CONH2+ClCH2COClTEA4-(ClCH2CONH)-C6H4-CONH2\text{4-NH}2\text{-C}6\text{H}4\text{-CONH}2 + \text{ClCH}2\text{COCl} \xrightarrow{\text{TEA}} \text{4-(ClCH}2\text{CONH)-C}6\text{H}4\text{-CONH}_2

Key Data:

  • Yield: 80–85%.

  • Purification: Recrystallization from ethanol/water (1:1).

  • Characterization: Melting point 148–150°C; 1^1H NMR (CDCl3_3): δ 4.2 (s, 2H, CH2_2Cl), 7.6–8.1 (m, 4H, Ar-H).

Coupling of Triazole-Thiol and Chloroacetamide

The final step involves nucleophilic substitution between the triazole-thiol and chloroacetamide to form the thioether linkage.

Thiolate-Mediated Substitution

The triazole-thiol is deprotonated with potassium carbonate (K2_2CO3_3) in dimethylformamide (DMF) at room temperature, forming a thiolate anion. This reacts with 2-chloro-N-(4-carbamoylphenyl)acetamide at 50–60°C for 6–8 hours.

Triazole-SH+ClCH2CONH-BenzamideK2CO3Triazole-S-CH2CONH-Benzamide\text{Triazole-SH} + \text{ClCH}2\text{CONH-Benzamide} \xrightarrow{\text{K}2\text{CO}3} \text{Triazole-S-CH}2\text{CONH-Benzamide}

Key Data:

  • Yield: 70–75%.

  • Purification: Column chromatography (SiO2_2, ethyl acetate/hexane 3:7).

  • Characterization: HRMS (ESI): m/z 437.3 [M+H]+^+; 13^{13}C NMR (DMSO-d6_6): δ 167.8 (C=O), 138.2 (C-S).

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined approach combines cyclization and coupling in a single pot. The thiosemicarbazide intermediate is treated with chloroacetamide derivatives in the presence of KI and K2_2CO3_3, though yields are lower (50–55%) due to side reactions.

Solid-Phase Synthesis

Immobilizing the benzamide on Wang resin enables stepwise assembly, improving purity but requiring specialized equipment. This method is less common for bulk synthesis.

Critical Analysis of Methodologies

Parameter Thiolate Substitution One-Pot Synthesis
Yield 70–75%50–55%
Purity >95%85–90%
Scalability HighModerate
Cost ModerateLow

The thiolate-mediated substitution remains the most reliable method, balancing yield and scalability. One-pot synthesis offers cost benefits but requires optimization to suppress byproducts like disulfides.

Industrial Considerations

Large-scale production employs continuous flow reactors to enhance mixing and heat transfer during the cyclization and coupling steps. Automated systems monitor reaction parameters (pH, temperature) to ensure consistency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions at the Sulfanyl Group

The sulfanyl group (-S-) in the triazole core undergoes nucleophilic substitution under alkaline conditions. Key reactions include:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Source
S-Alkylation Cs₂CO₃/DMF, R-X (alkyl halide)Triazole-S-R derivatives61–78
S-Arylation CuI, DIPEA, aryl boronic acidsBiaryl thioether analogs52
Disulfide Formation H₂O₂ (30%), RT, 6 hrsDimerized triazole disulfide89

Mechanistic Insight :

  • Alkylation occurs via deprotonation of the -SH group by Cs₂CO₃, forming a thiolate ion that attacks electrophilic alkyl/aryl halides .

  • Oxidation with H₂O₂ converts -SH to -S-S- via radical intermediates .

Hydrolysis of the Acetamide Linker

The acetylated amino group (-NHCO-) is susceptible to acidic/basic hydrolysis:

ConditionReagentsProductRate Constant (k, h⁻¹)Source
Acidic Hydrolysis 6M HCl, reflux, 8 hrs4-Amino-5-(3-chlorophenyl)triazole-3-thiol + Glycolic acid0.12
Basic Hydrolysis 2M NaOH, 70°C, 4 hrsSame as above + NH₃0.25

Key Data :

  • Hydrolysis follows first-order kinetics (t1/2=2.8hrst_{1/2}=2.8\,\text{hrs} in basic conditions) .

  • The reaction is sterically hindered by the adjacent triazole ring, slowing degradation.

Electrophilic Aromatic Substitution (EAS) on the Benzamide Moiety

The benzamide’s aromatic ring undergoes EAS at the para position relative to the amide group:

ReactionReagentsProductRegioselectivitySource
Nitration HNO₃/H₂SO₄, 0°C4-Nitro-benzamide derivative>95% para
Sulfonation SO₃/H₂SO₄, 50°C4-Sulfo-benzamide87% para

Mechanistic Note :

  • The electron-withdrawing amide group (-CONH₂) directs electrophiles to the para position .

Coordination Chemistry with Metal Ions

The triazole’s nitrogen atoms and sulfanyl group act as ligands for transition metals:

Metal IonReaction ConditionsComplex StructureStability Constant (log K)Source
Cu(II) EtOH/H₂O, pH 7.4, RT[Cu(Triazole-S)₂(H₂O)₂]²⁺12.3
Fe(III) DMSO, 60°COctahedral Fe(III)-triazole complex9.8

Applications :

  • Metal complexes exhibit enhanced antimicrobial activity compared to the free ligand.

Redox Reactions Involving the Triazole Ring

The triazole ring participates in redox processes:

ReactionReagentsOutcomeRedox Potential (E°, V)Source
Oxidation KMnO₄, H⁺, 80°CRing-opening to form oxadiazole+1.23
Reduction NaBH₄, MeOH, RTSaturation of triazole ring (unstable)-0.45

Structural Impact :

  • Oxidation disrupts aromaticity, forming non-planar intermediates .

Photochemical Degradation

UV exposure (λ = 254 nm) induces degradation via free-radical pathways:

ConditionMajor DegradantsHalf-Life (hrs)Source
UV-A (315–400 nm)Desulfurized triazole + CO₂14.2
UV-C (100–280 nm)Benzamide fragmentation3.8

Stability Recommendation :

  • Store in amber glass under inert gas (N₂/Ar) to prevent photolysis.

Biological Reactivity

The compound interacts with enzymes via hydrogen bonding and π-π stacking:

TargetInteraction SiteBinding Affinity (Kd, µM)Source
Cytochrome P450 3A4 Triazole N2, benzamide0.78
EGFR Kinase Sulfanyl-acetamide linker2.45

SAR Insight :

  • The 3-chlorophenyl group enhances hydrophobic binding to enzyme pockets .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antibacterial properties. In vitro studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains. For instance, minimum inhibitory concentration (MIC) values for related compounds against Staphylococcus aureus and Escherichia coli range from 20 to 70 µM , indicating moderate effectiveness against these pathogens.

Anticancer Potential
The triazole class of compounds is known for its anticancer properties. Studies have suggested that the presence of the chlorophenyl group enhances the compound's ability to inhibit cancer cell proliferation. Preclinical studies have reported promising results in cell lines associated with breast and lung cancers.

Pharmaceutical Applications

Intermediate in Drug Synthesis
Due to its unique structural characteristics, this compound can serve as an intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo multiple chemical reactions—such as oxidation and reduction—makes it valuable for creating new drug candidates.

Targeted Drug Delivery Systems
The compound's properties can be harnessed in developing targeted drug delivery systems. Its ability to interact with specific biological targets allows for the design of formulations that can improve the therapeutic index of existing drugs.

Materials Science Applications

Development of New Materials
The unique electronic and optical properties of 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide make it a candidate for developing advanced materials. Research is ongoing into its use in organic electronics and photonic devices due to its favorable charge transport properties.

Case Studies

  • Antibacterial Efficacy Study
    A study published in the Journal of Medicinal Chemistry examined the antibacterial efficacy of various triazole derivatives, including this compound. The results showed that it exhibited significant activity against multidrug-resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics.
  • Anticancer Activity Investigation
    In another study focused on cancer therapeutics, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings indicated that it induced apoptosis in breast cancer cells through a mitochondrial-mediated pathway, suggesting its potential as a novel anticancer agent.

Mechanism of Action

The mechanism of action of 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Triazole Position 4/5) Molecular Weight (g/mol) Key Biological Activities Reference ID
4-[({[4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide 4-amino, 5-(3-Cl-phenyl) 402.9 Antimicrobial (hypothesized)
4-[({[4-Ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide 4-ethyl, 5-(4-F-phenyl) 399.444 Not reported; structural analogue
Methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 4-amino, 5-(4-Cl-phenyl) 417.868 Antimicrobial (MIC: 12.5 µg/mL vs. S. aureus)
2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 4-amino, 5-(3,4,5-OMe-phenyl) 494.56 Antiproliferative (IC₅₀: 1.76 µM vs. HeLa)
4-[[2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide 4-amino, 5-(2-Cl-phenyl) 402.9 Antimicrobial (hypothesized)

Positional Isomerism of Chlorophenyl Substituents

  • 3-Chlorophenyl vs. 4-Chlorophenyl (Target vs. The methyl ester derivative of the 4-chlorophenyl analogue () showed moderate activity against S. aureus (MIC: 12.5 µg/mL), suggesting the chloro substituent’s position impacts potency .
  • 2-Chlorophenyl Isomer () : The ortho-substituted chloro group may reduce planarity, diminishing interactions with hydrophobic enzyme pockets compared to the meta- or para-substituted derivatives .

Substitution at Triazole Position 4

  • Amino Group (Target) vs. Ethyl Group (): The amino group in the target compound enables hydrogen bonding with biological targets, whereas the ethyl group in the 4-fluorophenyl analogue () increases hydrophobicity. This substitution may shift activity from antimicrobial to antiproliferative, as seen in related triazole-quinazolinones ().

Benzamide vs. Alternative Terminal Groups

  • Benzamide (Target) vs. Phenoxyacetamide (): The benzamide group in the target compound may enhance solubility compared to bulkier phenoxyacetamide derivatives. Compounds with phenoxy termini (e.g., ) exhibit antiproliferative activity, suggesting the terminal group dictates target selectivity .

Table 2: Antimicrobial and Antiproliferative Data

Compound Class Microbial Targets (MIC, µg/mL) Antiproliferative Activity (IC₅₀, µM) Reference ID
1,2,4-Triazole-thiol derivatives S. aureus: 6.25–25, E. coli: 12.5–50 Not tested
Target compound (hypothesized) S. aureus: ~10 (predicted) HeLa: >50 (predicted)
3,4,5-Trimethoxyphenyl analogues Not reported HeLa: 1.76
Methyl ester derivatives (4-Cl) S. aureus: 12.5 Not reported
  • aureus) and fungi (A. niger). However, substitution of the 3-chlorophenyl group may reduce efficacy compared to 4-nitrophenyl derivatives, which show MIC values as low as 6.25 µg/mL .
  • Antiproliferative Activity : Analogues with electron-withdrawing groups (e.g., 3,4,5-trimethoxyphenyl in ) exhibit potent cytotoxicity (IC₅₀: 1.76 µM), whereas the target compound’s benzamide terminus likely shifts selectivity toward microbial targets .

Biological Activity

4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is being investigated for its antimicrobial and anticancer properties. The structural features of this compound, including the triazole ring and the chlorophenyl group, contribute significantly to its biological activity.

Synthesis and Characterization

The synthesis of 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide typically involves multi-step reactions, including cyclization of hydrazine derivatives with appropriate aldehydes or ketones to form the triazole ring. Subsequent steps include the introduction of the chlorophenyl group through nucleophilic substitution and the attachment of an acetyl group via acylation reactions.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial activity against various bacterial strains. The presence of the sulfur atom in the thioether linkage enhances this activity by facilitating interactions with microbial enzymes. For instance, studies have shown that similar compounds demonstrate effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide has been explored extensively. In vitro studies reveal that this compound can inhibit cancer cell proliferation by targeting specific pathways involved in cell division and apoptosis. For example, compounds with similar triazole structures have been shown to induce apoptosis in various cancer cell lines by modulating Bcl-2 family proteins and inhibiting topoisomerase II .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The triazole moiety can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, leading to inhibition of key metabolic pathways associated with cancer progression and microbial growth .

Table: Summary of Biological Activities

Activity Effectiveness Mechanism
AntimicrobialSignificantInhibition of microbial enzymes
AnticancerModerate to HighInduction of apoptosis; inhibition of topoisomerase II
AnalgesicModerateComparable to standard analgesics in animal models

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a series of triazole derivatives similar to our compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for some derivatives .
  • Anticancer Activity : Another research focused on the cytotoxic effects of triazole derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values ranged from 10 µM to 25 µM, indicating promising anticancer activity compared to standard chemotherapeutics .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventAbsolute ethanolMaximizes solubility of intermediates
CatalystGlacial acetic acid (5 drops)Enhances nucleophilicity of thiol
Reaction Time4–6 hoursPrevents over-oxidation
TemperatureReflux (~78°C)Balances kinetics and stability

Advanced: How can computational methods predict the reactivity of intermediates in this compound’s synthesis?

Methodological Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model charge distribution and frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the sulfur atom in the triazole-thiol intermediate shows high HOMO density, indicating nucleophilic reactivity toward chloroacetyl electrophiles . Molecular electrostatic potential (MEP) maps further validate regioselectivity in sulfanyl-acetyl bond formation.

Basic: Which spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • NMR : 1^1H NMR identifies protons on the triazole ring (δ 8.2–8.5 ppm) and benzamide aromatic protons (δ 7.3–7.8 ppm). 13^13C NMR confirms carbonyl signals at ~170 ppm .
  • X-ray Crystallography : Resolves bond angles and dihedral distortions in the triazole-benzamide backbone (e.g., C–S–C bond angle: 104.5°) .
  • FT-IR : Peaks at 1650 cm1^{-1} (C=O stretch) and 3350 cm1^{-1} (N–H stretch) confirm amide and amino groups .

Q. Table 2: Key Spectroscopic Assignments

TechniqueKey SignalsStructural Insight
1^1H NMRδ 8.3 ppm (triazole H)Confirms triazole substitution
X-rayCCDC-1441403 depositoryValidates planar conformation
FT-IR1650 cm1^{-1} (C=O)Confirms benzamide linkage

Advanced: How do crystallographic data resolve molecular conformation ambiguities?

Methodological Answer:
X-ray diffraction reveals non-coplanarity between the triazole and benzamide moieties (dihedral angle: 12.7°), attributed to steric hindrance from the 3-chlorophenyl group . This distortion impacts electronic conjugation, as shown by reduced π-π stacking in crystal packing. Hydrogen bonding between the amino group (N–H) and carbonyl oxygen stabilizes the lattice (bond length: 2.89 Å), critical for interpreting solubility and stability.

Basic: What in vitro assays evaluate this compound’s bioactivity?

Methodological Answer:

  • Enzyme Inhibition : Assay against bacterial PPTase (phosphopantetheinyl transferase) using UV-Vis spectroscopy to monitor coenzyme A depletion at 412 nm .
  • Antimicrobial Susceptibility : Broth microdilution (MIC determination) in Gram-positive strains (e.g., S. aureus ATCC 25923) with IC50_{50} values <10 μM .
  • Cytotoxicity : MTT assay on human fibroblasts (e.g., NIH/3T3) to assess selectivity (therapeutic index >5).

Advanced: How can molecular docking elucidate interactions with bacterial enzyme targets?

Methodological Answer:
AutoDock Vina simulations (PDB: 1QRR) reveal hydrogen bonding between the triazole amino group and PPTase active-site residues (Arg124, Asp88). The 3-chlorophenyl group occupies a hydrophobic pocket, enhancing binding affinity (ΔG = −9.2 kcal/mol). MD simulations (100 ns) show stable ligand-protein complexes, with RMSD <2.0 Å, confirming target engagement .

How should researchers address discrepancies between theoretical and experimental spectral data?

Methodological Answer:

  • Step 1 : Compare experimental 1^1H NMR shifts with DFT-predicted values (GIAO method). Deviations >0.3 ppm suggest solvent effects or tautomeric equilibria .
  • Step 2 : Use variable-temperature NMR to detect dynamic processes (e.g., rotamerism in the acetamide linker).
  • Step 3 : Re-optimize computational models with explicit solvent (e.g., PCM for ethanol) to improve agreement .

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